Methyl 2-(aminomethyl)-6-chloroisonicotinate

Description

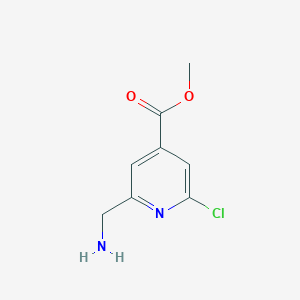

Methyl 2-(aminomethyl)-6-chloroisonicotinate is a pyridine-derived ester featuring a chlorinated isonicotinic acid backbone with an aminomethyl substituent at position 2. The compound’s structure suggests utility as a pharmaceutical intermediate, leveraging the reactive aminomethyl group for further derivatization and the chloro substituent for steric or electronic modulation .

Properties

Molecular Formula |

C8H9ClN2O2 |

|---|---|

Molecular Weight |

200.62 g/mol |

IUPAC Name |

methyl 2-(aminomethyl)-6-chloropyridine-4-carboxylate |

InChI |

InChI=1S/C8H9ClN2O2/c1-13-8(12)5-2-6(4-10)11-7(9)3-5/h2-3H,4,10H2,1H3 |

InChI Key |

XCETYZYXBAHTLV-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=NC(=C1)Cl)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(aminomethyl)-6-chloroisonicotinate typically involves the following steps:

Starting Material: The synthesis begins with 6-chloronicotinic acid.

Esterification: The 6-chloronicotinic acid is esterified using methanol in the presence of a strong acid catalyst such as sulfuric acid to form methyl 6-chloronicotinate.

Aminomethylation: The methyl 6-chloronicotinate is then subjected to aminomethylation using formaldehyde and ammonia or a primary amine under basic conditions to introduce the aminomethyl group at the 2-position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(aminomethyl)-6-chloroisonicotinate undergoes various chemical reactions, including:

Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) is frequently used.

Substitution: Nucleophiles such as sodium azide (NaN3) or sodium methoxide (NaOMe) are used under basic conditions.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of primary amines.

Substitution: Formation of substituted isonicotinates.

Scientific Research Applications

Methyl 2-(aminomethyl)-6-chloroisonicotinate has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-(aminomethyl)-6-chloroisonicotinate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Differences

- Substituent Positions and Reactivity: The target compound’s aminomethyl group at C2 contrasts with analogs like Methyl 6-amino-2-chloro-3-iodoisonicotinate, which features amino (C6), chloro (C2), and iodo (C3) groups. The iodine atom in the latter increases molecular weight (312.49 vs. 214.63 theoretical) and may confer unique reactivity in Suzuki-Miyaura couplings . Methoxy vs. Ester Position: The target compound is an isonicotinate (ester at C4), whereas Methyl 6-chloronicotinate is a nicotinate (ester at C3), affecting electronic distribution and biological target interactions .

Physicochemical and Stability Considerations

- Molecular Weight and Halogen Content: The presence of iodine in Methyl 6-amino-2-chloro-3-iodoisonicotinate (312.49 g/mol) and Methyl 6-chloro-5-ethyl-2-iodonicotinate (325.53 g/mol) increases density and polarizability compared to the target compound (214.63 g/mol), impacting pharmacokinetic properties like membrane permeability .

- Storage Conditions: Light sensitivity and low-temperature storage (2–8°C) are noted for iodinated analogs, suggesting halogenated derivatives may require stricter handling than the target compound .

Biological Activity

Methyl 2-(aminomethyl)-6-chloroisonicotinate (MACI) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of the biological activity of MACI, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

MACI is a derivative of isonicotinic acid, characterized by the presence of a methyl group and an amino substituent. Its chemical formula is . The structural configuration plays a crucial role in its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 215.64 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in DMSO |

Research indicates that MACI exhibits various biological activities, primarily through its interaction with specific receptors and enzymes. Notably, it has been studied for its potential as a histone demethylase inhibitor, which can influence gene expression and cellular processes.

- Histone Demethylase Inhibition : MACI has shown promise in inhibiting certain classes of histone demethylases (KDMs), which are pivotal in regulating chromatin structure and gene transcription. This inhibition can lead to altered gene expression profiles associated with cancer progression and other diseases .

- Neurotransmitter Modulation : Preliminary studies suggest that MACI may act on melanin-concentrating hormone (MCH) receptors, which are implicated in appetite regulation and energy homeostasis . This action could position MACI as a candidate for obesity treatment.

Therapeutic Applications

The potential therapeutic applications of MACI are diverse:

- Cancer Treatment : By modulating histone methylation, MACI could be utilized in cancer therapies aimed at reversing aberrant gene expression patterns.

- Metabolic Disorders : Its interaction with MCH receptors suggests possible applications in managing obesity and related metabolic conditions.

Case Studies

Case Study 1: Histone Demethylase Inhibition in Cancer

In a study assessing the effects of MACI on KDM4A and KDM4B, it was found that MACI exhibited significant inhibitory activity with IC50 values comparable to established inhibitors. This suggests that MACI could serve as a lead compound for developing novel cancer therapeutics targeting epigenetic modifications .

Case Study 2: Appetite Regulation

A rodent model study demonstrated that administration of MACI resulted in decreased food intake and body weight over a four-week period. This effect was attributed to its action on MCH receptors, indicating its potential role in treating obesity .

Research Findings

Several studies have reported on the biological activity of MACI:

- In Vitro Studies : Laboratory experiments have shown that MACI effectively inhibits KDMs involved in histone modification, leading to changes in cell proliferation rates .

- In Vivo Studies : Animal studies support the notion that MACI can influence metabolic pathways related to appetite control, showcasing its potential as an anti-obesity agent .

Table 2: Summary of Research Findings

| Study Type | Findings |

|---|---|

| In Vitro | Inhibition of KDMs; altered gene expression |

| In Vivo | Reduced food intake; weight loss in rodents |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.